molecular formula C16H19N5OS B251168 2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Cat. No.: B251168
M. Wt: 329.4 g/mol
InChI Key: NUJGHTKRCPCWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as thiadiazoles and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of 2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibiting their production can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, it has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its ability to cross the blood-brain barrier. This makes it a useful tool for studying the brain and its functions. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One area of interest is its potential use as a probe for imaging the brain. Further studies are needed to determine its efficacy as a brain imaging agent and to optimize its imaging properties. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of pain and inflammation. Finally, studies are needed to determine the safety and toxicity of the compound, particularly in high doses.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the reaction of 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use as a probe for imaging the brain. Its ability to cross the blood-brain barrier makes it a promising candidate for imaging studies.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

2,2-dimethyl-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C16H19N5OS/c1-9-8-11(6-7-12(9)17-14(22)16(3,4)5)13-20-21-10(2)18-19-15(21)23-13/h6-8H,1-5H3,(H,17,22)

InChI Key

NUJGHTKRCPCWML-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)(C)C

Origin of Product

United States

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